5-((m-Tolyloxy)methyl)isoxazol-3-amine
Description
5-((m-Tolyloxy)methyl)isoxazol-3-amine is an isoxazole derivative featuring a meta-substituted tolyloxy methyl group at the 5-position of the isoxazole ring and an amino group at the 3-position. Isoxazole rings are known for their versatility in medicinal chemistry due to their ability to participate in hydrogen bonding and π-stacking interactions, which influence bioactivity and pharmacokinetics .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-[(3-methylphenoxy)methyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O2/c1-8-3-2-4-9(5-8)14-7-10-6-11(12)13-15-10/h2-6H,7H2,1H3,(H2,12,13) |
InChI Key |
HMWFZSGNFZGRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC(=NO2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-((m-Tolyloxy)methyl)isoxazol-3-amine typically involves several steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali . This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield the desired isoxazole . Industrial production methods often employ similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
5-((m-Tolyloxy)methyl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((m-Tolyloxy)methyl)isoxazol-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and antifungal agent . In medicine, it shows promise as a therapeutic agent for neurodegenerative diseases due to its ability to interact with specific receptors in the central nervous system . Additionally, it has applications in the pharmaceutical industry as a reference standard for analytical development and method validation .
Mechanism of Action
The mechanism of action of 5-((m-Tolyloxy)methyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to neuroprotective effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison:
5-Amino-3-methylisoxazole (C₄H₆N₂O): A simpler derivative with a methyl group at the 3-position .
5-(p-Tolyl)isoxazol-3-amine : Contains a para-methylphenyl group at the 5-position .
4-Benzyloxybenzo[d]isoxazole-3-amine : Features a fused benzoisoxazole core and a benzyloxy substituent .
3-Methylisoxazol-5-amine : Basic scaffold with a methyl group at the 3-position, used in Schiff base synthesis .
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents/Modifications | Key Structural Features |
|---|---|---|
| 5-((m-Tolyloxy)methyl)isoxazol-3-amine | 5-(m-Tolyloxy methyl), 3-NH₂ | Ether linkage, meta-substituted aryl |
| 5-Amino-3-methylisoxazole | 3-CH₃, 5-NH₂ | Compact, low molecular weight |
| 5-(p-Tolyl)isoxazol-3-amine | 5-(p-Methylphenyl), 3-NH₂ | Para-substituted aryl, no ether linkage |
| 4-Benzyloxybenzo[d]isoxazole-3-amine | Fused benzoisoxazole, 4-benzyloxy, 3-NH₂ | Rigid fused ring system |
Physicochemical Properties
- Hydrogen Bonding: The amino group at the 3-position enables hydrogen bonding with biological targets, as seen in SMS2 inhibitors .
- Thermal Stability : Fused-ring systems like benzo[d]isoxazole exhibit higher thermal stability due to π-stacking, whereas the target compound’s ether linkage may introduce conformational flexibility .
Key Research Findings
- Substituent Position Matters : Para-substituted aryl groups (e.g., 5-(p-Tolyl)isoxazol-3-amine) show different binding kinetics compared to meta-substituted analogs due to steric and electronic effects .
- Fused Rings Enhance Rigidity : Benzoisoxazole derivatives achieve higher selectivity in enzyme inhibition due to reduced conformational freedom .
- Synthetic Flexibility : Isoxazol-3-amine scaffolds are amenable to diverse modifications, enabling tailored bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
